molecular formula C13H16O6 B1254148 Syringyl alcohol diacetate

Syringyl alcohol diacetate

Cat. No.: B1254148
M. Wt: 268.26 g/mol
InChI Key: SLUHIPBDKNKIQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Syringyl alcohol diacetate (C₁₃H₁₆O₆) is a phenyl acetate derivative formed by the diacetylation of syringyl alcohol, a monomeric unit in lignin biosynthesis. Its structure comprises a 3,5-dimethoxy-4-hydroxyphenyl backbone with two acetate groups at the hydroxyl positions (). The compound is characterized by its aromatic methoxy and acetoxy substituents, which influence its chemical reactivity and biological activity. Nuclear magnetic resonance (NMR) studies confirm its structure, with distinct signals for methoxy (δ 3.8–4.0 ppm) and acetoxy groups (δ 2.2–2.4 ppm) observed in 250 MHz spectra ().

Properties

Molecular Formula

C13H16O6

Molecular Weight

268.26 g/mol

IUPAC Name

(4-acetyloxy-3,5-dimethoxyphenyl)methyl acetate

InChI

InChI=1S/C13H16O6/c1-8(14)18-7-10-5-11(16-3)13(19-9(2)15)12(6-10)17-4/h5-6H,7H2,1-4H3

InChI Key

SLUHIPBDKNKIQI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC(=C(C(=C1)OC)OC(=O)C)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Diacetate Derivatives
Compound Molecular Formula Backbone Key Functional Groups
Syringyl alcohol diacetate C₁₃H₁₆O₆ Aromatic (syringyl) 2× acetate, 2× methoxy, 1× aromatic
Sinapyl alcohol diacetate C₁₄H₁₆O₆ Aromatic (sinapyl) 2× acetate, 1× methoxy, 1× carbonyl
Trans-p-Coumaryl diacetate C₁₃H₁₄O₄ Aromatic (coumaryl) 2× acetate, 1× hydroxyl (phenolic)
Glycerol diacetate C₇H₁₄O₄ Aliphatic (glycerol) 2× acetate, 1× hydroxyl
Key Differences:
  • Backbone Type: Syringyl and sinapyl derivatives are aromatic, whereas glycerol diacetate is aliphatic. Trans-p-coumaryl diacetate retains a phenolic hydroxyl group, unlike syringyl’s methoxy substituents ().
  • Functional Groups : Syringyl has two methoxy groups, enhancing electron-donating effects, while sinapyl includes a carbonyl group linked to its bioactivity (). Glycerol diacetate’s aliphatic backbone confers higher water solubility ().
Table 2: Reactivity Comparison
Compound Key Reactivity Traits
Syringyl alcohol diacetate High QM formation rate due to electron-donating methoxy groups ()
Sinapyl alcohol diacetate Carbonyl groups enhance antioxidant/pro-oxidant activity ()
Trans-p-Coumaryl diacetate Phenolic hydroxyl increases susceptibility to oxidation ()
Glycerol diacetate Hydrolysis-prone esters; used as a mild solvent ()
Table 3: Application Comparison
Compound Primary Applications
Syringyl alcohol diacetate Lignin research, phytochemistry
Sinapyl alcohol diacetate Pharmaceutical (anticancer agents)
Trans-p-Coumaryl diacetate Antioxidant studies, flavor industry
Glycerol diacetate Food, cosmetics, industrial solvents

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing syringyl alcohol diacetate in laboratory settings?

  • Methodological Answer : Synthesis typically involves acetylation of syringyl alcohol using acetic anhydride under controlled conditions (e.g., anhydrous environment, catalytic acid). Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm esterification and acetate group positioning, complemented by mass spectrometry (MS) for molecular weight validation. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can assess purity. Ensure reproducibility by documenting solvent ratios, reaction times, and purification steps (e.g., recrystallization) .

Q. How does syringyl alcohol diacetate function in lignin biosynthesis, and what experimental approaches validate its role?

  • Methodological Answer : Syringyl alcohol diacetate is a precursor in syringyl lignin biosynthesis. Enzymatic studies using lignifying xylem tissues (e.g., Robinia pseudoacacia) can identify its incorporation into lignin polymers. Key methods include:

  • Enzyme assays : Test substrate specificity of 4-coumarate-CoA ligase (4CL), aldehyde dehydrogenase (ALDH), and caffeic acid O-methyltransferase (COMT) for syringyl substrates .
  • Isotopic labeling : Track ¹³C-labeled syringyl alcohol diacetate in lignin polymerization via autoradiography or NMR .

Q. What analytical techniques are critical for distinguishing syringyl alcohol diacetate from structurally similar compounds (e.g., coumaryl derivatives)?

  • Methodological Answer :

  • Chromatographic separation : Use reverse-phase HPLC with UV detection (280 nm) to resolve syringyl and coumaryl derivatives based on polarity differences.
  • Spectroscopic differentiation : Compare NMR chemical shifts; syringyl derivatives exhibit distinct aromatic proton splitting (e.g., two methoxy groups at δ 3.8–4.0 ppm) versus coumaryl’s single methoxy group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Syringyl alcohol diacetate
Reactant of Route 2
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Syringyl alcohol diacetate

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